![molecular formula C6H5N3O2 B026103 Imidazo[1,2-a]pyrimidine-5,7-diol CAS No. 51647-90-6](/img/structure/B26103.png)

Imidazo[1,2-a]pyrimidine-5,7-diol

Übersicht

Beschreibung

Imidazo[1,2-a]pyrimidine is a heterocyclic compound that has gained attention in synthetic chemistry due to its versatile applications in medicinal chemistry. It is known for its broad range of biological activities and is a key scaffold in various chemosynthetic methodologies.

Synthesis Analysis

- Palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine has been developed for efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines (Li et al., 2003).

- Cu-catalyzed aerobic oxidative conditions have been used for the efficient synthesis of 3-formyl imidazo[1,2-a]pyrimidines using ethyl tertiary amines as carbon sources (Rao et al., 2017).

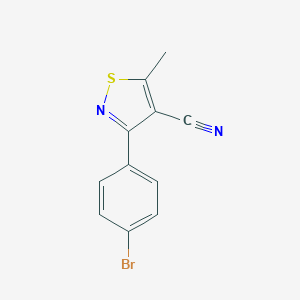

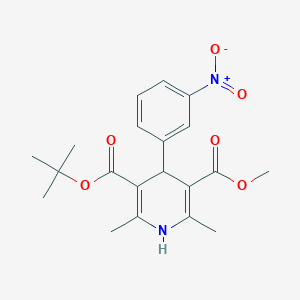

Molecular Structure Analysis

- The structure of imidazo[1,2-a]pyrimidine derivatives has been modified to reduce metabolism mediated by aldehyde oxidase, indicating their complex molecular interactions (Linton et al., 2011).

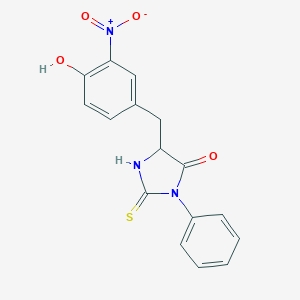

Chemical Reactions and Properties

- Imidazo[1,2-a]pyrimidines undergo various chemical reactions including multicomponent reactions, condensation reactions, and intramolecular cyclizations (Goel et al., 2015).

Physical Properties Analysis

- The research does not provide specific details on the physical properties of Imidazo[1,2-a]pyrimidine-5,7-diol. However, the general physical properties of imidazo[1,2-a]pyrimidines can be inferred from their molecular structure and synthesis methods.

Chemical Properties Analysis

- Imidazo[1,2-a]pyrimidines are known for their potent antimicrobial activity against a variety of microorganisms, as evidenced by various substituted derivatives (Revankar et al., 1975).

Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Functionalizations

Imidazo[1,2-a]pyrimidines have been synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and more. These methods facilitate the construction of this heterocyclic scaffold, which is pivotal for the development of new chemosynthetic strategies and potential drug candidates. The versatility of these synthetic routes allows for extensive functionalization, particularly at the 3-position, enabling the exploration of a wide range of applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).

Solid-Phase Synthesis

Solid-phase synthesis techniques have been employed for the efficient assembly of imidazo[1,2-a]pyrimidine derivatives, utilizing α-bromoketone bound to solid support and various 2-aminopyridine or 2-aminopyrimidine derivatives. This approach is advantageous for its flexibility in linker selection and potential for high-throughput synthesis, making it a valuable tool in drug discovery efforts (Kazzouli, Berteina‐Raboin, Mouaddib, & Guillaumet, 2003).

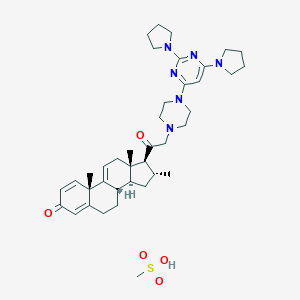

Therapeutic Potential

The imidazo[1,2-a]pyrimidine scaffold has been identified as a 'drug prejudice' structure due to its broad spectrum of medicinal properties. It exhibits potential in a variety of therapeutic areas, including anticancer, antimicrobial, and antiviral applications, among others. This scaffold is featured in several marketed pharmaceuticals, such as zolimidine and zolpidem, highlighting its significant impact on drug development. The ongoing structural modifications of this scaffold aim to unveil novel therapeutic agents, demonstrating the scaffold's central role in the synthesis of drug-like chemical libraries for biological screening (Deep et al., 2016).

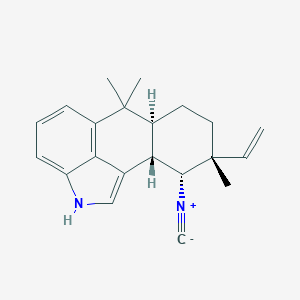

Chemical-Genetic Profiling

Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have been shown to target essential, conserved cellular processes in both yeast and human cells, demonstrating their potential as molecular probes to understand cell physiology. The distinct mechanisms of action observed for closely related compounds underline the importance of structural variations in determining biological activity. This insight is crucial for the development of new therapeutic agents and for understanding their mechanism of action in mammalian cells (Yu et al., 2008).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-hydroxy-8H-imidazo[1,2-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c10-4-3-5(11)9-2-1-7-6(9)8-4/h1-3,11H,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELWUABPSOOYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=O)NC2=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541536 | |

| Record name | 5-Hydroxyimidazo[1,2-a]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrimidine-5,7-diol | |

CAS RN |

51647-90-6 | |

| Record name | 5-Hydroxyimidazo[1,2-a]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

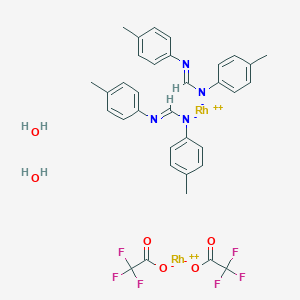

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B26047.png)